- Method for producing an intermediate of rivaroxaban, Japan, , ,
Cas no 366789-02-8 (Rivaroxaban)
Rivaroxaban Chemical and Physical Properties
Names and Identifiers
-
- (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide
- (S)-Rivaroxaban
- (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)-oxazolidin-5-yl)methyl)thiophene-2-carbox
- RIVAROXABAN STAGE-IV [5-CHLORO-N-({5S)-2-OXO-3-[4-(3-OXO-4-MORPHOLINYL)PHENYL]-1,3-OXAZOLIDIN-5-YL}-METHYL)-2(AS PER INV
- Rivaroxaban Isomer
- 5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide
- BAY 59-7939
- Rivaroxaban
- 5-Chloro-N-(((5S)-2-oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide
- Rivaroxaban Xarelto
- (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)-oxazolidin-5-yl)methyl)thiophene-2-carboxamide
- Rivarobaxan
- rivaraoxaban
- Rivaroxaba
- Xarelto
- Rivaroxaban Imp
- 9NDF7JZ4M3
- C19H18ClN3O5S
- 5-Chloro-N-({(5s)-2-Oxo-3-[4-(3-Oxomorpholin-4-Yl)phenyl]-1,3-Oxazolidin-5-Yl}methyl)thiophene-2-Carboxamide
- Rivaroxaban, 98%
- Rivaroxaban (Xarelto)
- 5-chloro-N-[[(5
- 5-CHLORO-N-[[(S)-3-(4-(3-OXOMORPHOLIN-4-YL)PHENYL)-2-OXO-1,3-OXAZOLIDIN-5-YL]METHYL]-THIOPHENE-2-CARBOXAMIDE
- 5-Chloro-N-(((5
- 2-Thiophenecarboxamide, 5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-
- 5-Chloro-N-(((5S)-
- T5SJ BG EVM1- DT5NVOTJ AR D- AT6NV DOTJ &&S Form
- (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)-oxazolidin-5-yl)methyl )thiophene-2-carboxamide
- bay 59-7939 (rivaroxaban)
- BAY 59-7939|Xarelto®
- BAY59-7939
- BR-72888
- https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:68579
- QA-2934
- RIV
- rivaroxaban (bay59-7939)
- rivaroxaban 99%
- Rivaroxaban|BAY 59-7939
- rivaroxaban-d4
- UNII:9NDF7JZ4M3
- UNII-9NDF7JZ4M3
- Xarelto®
- Xarelto,BAY 59-7939
- Xarelto; BAY 59-7939
- DTXSID3057723
- Z1741977097
- CHEBI:68579
- 366789-02-8
- 2w26
- AKOS005145918
- JNJ39039039
- RIVAROXABAN [EMA EPAR]
- SR-01000944189
- MLS006010027
- 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene-carboxamide
- BR164355
- 5-chloro-N-({(5s)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl} methyl)thiophene-2-carboxamide
- BRD-K37130656-001-01-2
- RIVAROXABAN [JAN]
- 1429742-50-6
- RIVAROXABAN (EP MONOGRAPH)
- 5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
- HY-50903
- EN300-6733490
- US8822458, 97
- 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide
- CHEMBL198362
- RIVAROXABAN [MI]
- NCGC00262945-10
- 5-Chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl]methyl}thiophene-2-carboxamide
- JNJ-39039039
- RIVAROXABAN [USP-RS]
- DB06228
- SCHEMBL3914
- SR-01000944189-1
- Rivaroxaban,Xarelto,BAY 59-7939
- D07086
- EX-A206
- 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl) phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide
- RIVAROXABAN [VANDF]
- RIVAROXABAN [MART.]
- 5-Chlor-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide
- 5-chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide
- KGFYHTZWPPHNLQ-AWEZNQCLSA-N
- US8822458, 44
- Q420262
- RIVAROXABAN (MART.)
- MFCD11974010
- AB01563270_01
- Rivaroxaban- Bio-X
- RIVAROXABAN [ORANGE BOOK]
- BAY-59-7939
- rivaroxabanum
- 1ST158364
- CS-0555
- Xarelto (TN)
- HSDB 8149
- CCG-212899
- RIVAROXABAN [USAN]
- Rivaroxaban [USAN:INN:BAN:JAN]
- RIVAROXABAN (USP-RS)
- GTPL6388
- BRD-K37130656-001-03-8
- Rivaroxaban (JAN/USAN/INN)
- Q-102503
- 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophencarboxamide
- BDBM7840
- B01AF01
- RIVAROXABAN [WHO-DD]
- SMR002529611
- RIVAROXABAN [EP MONOGRAPH]
- Rivaroxaban [INN]
- NCGC00379033-04
- 2-Thiophenecarboxamide, 5-chloro-N-(((5S)-2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl)-
- DTXCID4031512
- 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide
-
- MDL: MFCD11974010
- Inchi: 1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1
- InChI Key: KGFYHTZWPPHNLQ-AWEZNQCLSA-N
- SMILES: C1(=CC=C(N2C[C@H](CNC(C3SC(Cl)=CC=3)=O)OC2=O)C=C1)N1CCOCC1=O
Computed Properties
- Exact Mass: 435.06600
- Monoisotopic Mass: 435.06557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 645
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 116
- Molecular Weight: 435.9g/mol
- XLogP3: 2.5
Experimental Properties
- Color/Form: Powder
- Density: 1.46
- Melting Point: 228-234°C
- Boiling Point: 732.6°C at 760 mmHg
- Flash Point: 396.9±32.9 °C
- Refractive Index: 1.633
- Solubility: In water, 25.05 mg/L at 25 °C (est)
- PSA: 116.42000
- LogP: 3.04080
- Odor: Odorless
- Specific Rotation: -41° (c=0.3, DMSO)
- Vapor Pressure: 6.66X10-16 mm Hg at 25 °C (est)
Rivaroxaban Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Rivaroxaban Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80246-5mg |
Rivaroxaban |
366789-02-8 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R125138-10mg |
Rivaroxaban |
366789-02-8 | ≥99% | 10mg |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R125138-25g |
Rivaroxaban |
366789-02-8 | ≥99% | 25g |
¥1134.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R125138-5g |
Rivaroxaban |
366789-02-8 | ≥99% | 5g |
¥333.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R125138-50mg |
Rivaroxaban |
366789-02-8 | ≥99% | 50mg |
¥30.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R125138-250mg |
Rivaroxaban |
366789-02-8 | ≥99% | 250mg |
¥54.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R125138-1g |
Rivaroxaban |
366789-02-8 | ≥99% | 1g |
¥102.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006517-1g |
Rivaroxaban |
366789-02-8 | 99% | 1g |
¥84 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006517-250mg |
Rivaroxaban |
366789-02-8 | 99% | 250mg |
¥54 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006517-50mg |
Rivaroxaban |
366789-02-8 | 99% | 50mg |
¥25 | 2024-05-24 |
Rivaroxaban Production Method
Production Method 1
1.2 4 h, 34 °C
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C
2.2 4 h, 34 °C
- Method for producing an intermediate of rivaroxaban, Japan, , ,
Rivaroxaban Raw materials
- 4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone Hydrochloride
- 4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone
- 5-chlorothiophene-2-carboxylic acid
- Methylammonium Chloride
Rivaroxaban Preparation Products
Rivaroxaban Suppliers
Rivaroxaban Related Literature
-
Xu Wu,Liping Wang,Yan Peng,Fang Wu,Jiumei Cao,Xiaohong Chen,Wanwan Wu,Huinan Yang,Mengmeng Xing,Yiming Zhu,Yijue Shi,Songlin Zhuang Analyst 2020 145 3909
-
Mengmeng Sun,Yanbo Liu,Hui Yan,Mingyang Chen,Junbo Gong Green Chem. 2021 23 2710
-
Prawez Alam,Essam Ezzeldin,Muzaffar Iqbal,Md. Khalid Anwer,Gamal A. E. Mostafa,Mohammed H. Alqarni,Ahmed I. Foudah,Faiyaz Shakeel RSC Adv. 2020 10 2133
-
Uro? Trstenjak,Janez Ila?,Danijel Kikelj Med. Chem. Commun. 2014 5 197
-
?ncilay Süslü,Mustafa ?elebier,Sacide Alt?n?z Anal. Methods 2014 6 9397
Additional information on Rivaroxaban
Comprehensive Overview of Rivaroxaban (CAS No. 366789-02-8): Mechanism, Applications, and Clinical Insights
Rivaroxaban, with the CAS number 366789-02-8, is a highly selective direct Factor Xa inhibitor that has revolutionized the field of anticoagulation therapy. As a novel oral anticoagulant (NOAC), it offers significant advantages over traditional therapies like warfarin, including predictable pharmacokinetics, fewer drug interactions, and no requirement for routine monitoring. The compound's molecular structure and mechanism of action have made it a cornerstone in the prevention and treatment of venous thromboembolism (VTE), stroke prevention in atrial fibrillation (AF), and post-surgical thromboprophylaxis.
In recent years, Rivaroxaban has garnered attention due to its role in managing COVID-19-associated coagulopathy, a critical complication observed in severe cases. Researchers have explored its efficacy in reducing thrombotic events in hospitalized patients, aligning with the growing demand for anticoagulation strategies in viral infections. This application has spurred numerous clinical trials, reflecting the compound's adaptability to emerging medical challenges.
The pharmacological profile of Rivaroxaban is characterized by its rapid absorption and high bioavailability, achieving peak plasma concentrations within 2–4 hours post-administration. Unlike older anticoagulants, it exhibits a dose-dependent inhibition of Factor Xa, which directly disrupts the coagulation cascade. This specificity minimizes off-target effects, reducing the risk of major bleeding events—a common concern among patients and clinicians. Its renal excretion pathway (approximately 66%) necessitates dose adjustments in patients with renal impairment, a topic frequently searched by healthcare providers.
From a clinical perspective, Rivaroxaban has been extensively studied in landmark trials such as ROCKET AF and EINSTEIN, which established its non-inferiority to standard therapies. These studies addressed key patient concerns, including efficacy in elderly populations and comparative safety profiles. Notably, its once-daily dosing regimen improves adherence, a critical factor in chronic conditions like non-valvular atrial fibrillation (NVAF).
Emerging trends highlight the exploration of Rivaroxaban in cancer-associated thrombosis (CAT), where its oral administration offers convenience over injectable alternatives. This aligns with the increasing focus on patient-centric care and quality of life in oncology. Additionally, debates persist regarding its cost-effectiveness versus generics, a hot topic in healthcare economics forums.
In summary, Rivaroxaban (CAS 366789-02-8) represents a paradigm shift in anticoagulation, addressing both traditional and contemporary medical needs. Its versatility, combined with ongoing research into new indications, ensures its relevance in evolving therapeutic landscapes. For professionals seeking detailed drug interaction databases or dosing guidelines, authoritative resources like the FDA label and clinical practice guidelines remain indispensable.
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